An In-Depth Technical Guide to (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate: A Versatile Intermediate in Drug Discovery
An In-Depth Technical Guide to (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate: A Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a chiral molecule of significant interest in medicinal chemistry. Its structure combines a piperidine-4-carboxamide core, a prevalent scaffold in numerous biologically active compounds, with a protected amino acid moiety. This unique combination makes it a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on the practical insights relevant to drug development professionals.
Chemical Identity and Physicochemical Properties
(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 845907-19-9 | [1][2][3] |
| Molecular Formula | C₁₃H₂₄N₂O₃ | [1][2] |
| Molecular Weight | 256.34 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage Temperature | 0-8 °C | [1][2] |
Molecular Structure and Stereochemistry
The chemical structure of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is characterized by three key components:
-
A piperidine-4-carboxamide core: This heterocyclic moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide a rigid framework for orienting functional groups for target binding.[5]
-
An (S)-alanine tert-butyl ester moiety: This chiral side chain introduces a specific stereocenter, which is crucial for stereospecific interactions with biological targets. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during synthesis and allowing for its selective removal under acidic conditions.[6][7]
-
An amide bond: This linkage connects the piperidine ring to the alanine moiety, providing conformational rigidity and hydrogen bonding capabilities.
Caption: 2D Chemical Structure of the molecule.
Synthesis and Purification
While a specific, detailed synthesis protocol for (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is not extensively documented in peer-reviewed literature, its synthesis can be reliably achieved through a standard amide coupling reaction.
Synthetic Strategy
The most logical synthetic route involves the coupling of two commercially available starting materials: piperidine-4-carboxylic acid and (S)-alanine tert-butyl ester. The reaction is typically mediated by a peptide coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine of the alanine ester.
Caption: General synthetic workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for amide bond formation.[8][9]
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add (S)-alanine tert-butyl ester hydrochloride (1.0 eq) to the reaction mixture. If the hydrochloride salt is used, an additional equivalent of base may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate can be purified by silica gel column chromatography.[10]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common choice for eluting piperidine derivatives. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the basic piperidine compound on the acidic silica gel.
-
Analysis: Fractions can be analyzed by TLC, and those containing the pure product are combined and concentrated to yield the purified compound.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for this compound is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on its structure.[11][12]
-
¹H NMR:
-
A singlet integrating to 9 protons for the tert-butyl group.
-
Multiplets for the piperidine ring protons.
-
A doublet for the methyl group of the alanine moiety.
-
A multiplet for the alpha-proton of the alanine moiety.
-
A broad singlet for the amide N-H proton.
-
A broad singlet for the piperidine N-H proton.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbons of the tert-butyl group.
-
Signals for the carbons of the piperidine ring.
-
A signal for the methyl carbon of the alanine moiety.
-
A signal for the alpha-carbon of the alanine moiety.
-
Signals for the two carbonyl carbons (amide and ester).
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 257.3.
Role in Drug Discovery and Development
(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine-4-carboxamide scaffold is a key feature in a number of drug candidates and approved drugs.[2][13]
A Key Intermediate for Bioactive Molecules
The presence of a free secondary amine on the piperidine ring and a protected carboxylic acid allows for selective functionalization at either end of the molecule. This dual reactivity is highly advantageous in combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Caption: Key sites for further chemical modification.
Potential Therapeutic Applications of Derivatives
Derivatives of piperidine-4-carboxamide have shown promise in a variety of therapeutic areas:
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: The piperidine carboxamide scaffold has been identified as a novel inhibitor of ALK, a receptor tyrosine kinase implicated in certain cancers.[13][14][15][16][17] (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate could serve as a starting point for the development of new ALK inhibitors.
-
CCR5 Receptor Antagonists: CCR5 is a chemokine receptor that acts as a co-receptor for HIV entry into host cells. Piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors for the treatment of HIV.[2][18][19][20] The chiral center in the subject molecule could be exploited to optimize interactions with the receptor.
The Role of the Tert-Butyl Ester Protecting Group
The tert-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[6] It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[7][21] This allows for subsequent amide bond formation or other modifications at this position.
Protocol for Tert-Butyl Ester Deprotection:
-
Dissolution: Dissolve the (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in a suitable solvent, such as dichloromethane (DCM).
-
Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).
-
Reaction: Stir the mixture at room temperature for 1-5 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The resulting free acid can often be used in the next step without further purification.
Conclusion
(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a valuable and versatile intermediate for the synthesis of novel drug candidates. Its combination of a privileged piperidine-4-carboxamide scaffold and a chiral, protected amino acid moiety provides a platform for the development of a wide range of potential therapeutics, particularly in the areas of oncology and virology. A thorough understanding of its synthesis, purification, and chemical properties is essential for its effective utilization in drug discovery and development programs.
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